8-Methoxy-2,3-dimethyl-5-quinoxalinamine, also known as 6-methoxy-2,3-dimethylquinoxalin-5-amine, is a compound belonging to the quinoxaline family, which is characterized by a bicyclic structure containing two nitrogen atoms. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. It is classified as an organic heterocyclic compound and is noted for its pharmacological properties.
8-Methoxy-2,3-dimethyl-5-quinoxalinamine is classified under:
The synthesis of 8-methoxy-2,3-dimethyl-5-quinoxalinamine typically involves several key steps:
The synthesis may require optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Industrially, continuous flow processes are sometimes used to enhance efficiency .
The molecular structure of 8-methoxy-2,3-dimethyl-5-quinoxalinamine features a quinoxaline ring with two methyl groups at positions 2 and 3 and a methoxy group at position 8.
Property | Value |
---|---|
IUPAC Name | 6-methoxy-2,3-dimethylquinoxalin-5-amine |
InChI | InChI=1S/C11H13N3O/c1-9(12)7-4-6(13)10(14)8(15)11(7)16/h4-5H,12H2,1-3H3 |
InChI Key | UJQZVYJXGJQFQW-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C1=NC2=C(C=C(C=C2C=C1)OC)N |
8-Methoxy-2,3-dimethyl-5-quinoxalinamine can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 8-methoxy-2,3-dimethyl-5-quinoxalinamine involves its interaction with specific biological targets. It is believed to modulate enzyme activity or bind to receptors, which can lead to various biological effects such as inhibition of cell proliferation or antimicrobial activity. Research indicates that it may affect cellular pathways involved in cancer progression .
Property | Value |
---|---|
Appearance | Solid (specific appearance not detailed) |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Property | Value |
---|---|
Stability | Stable under normal conditions |
Reactivity | Reacts with strong oxidizing agents |
8-Methoxy-2,3-dimethyl-5-quinoxalinamine has several significant applications:
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7